5-Hydroxythiabendazole

Descripción

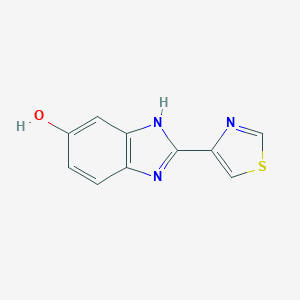

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNENJHUOPQAPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241627 | |

| Record name | 5-Hydroxythiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-71-0 | |

| Record name | 5-Hydroxythiabendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxythiabendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxythiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Metabolism and Biotransformation Pathways of 5 Hydroxythiabendazole

Hepatic Hydroxylation of Thiabendazole (B1682256) to 5-Hydroxythiabendazole

The conversion of thiabendazole to its major metabolite, this compound, predominantly occurs in the liver through a process called hydroxylation. drugbank.comnih.govnih.govontosight.ai This reaction is a critical step in the biotransformation of the parent compound.

The hydroxylation of thiabendazole at the 5-position is catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govontosight.ai Specifically, CYP1A2 has been identified as a major isoform responsible for this metabolic step in both humans and rabbits. nih.govresearchgate.net Studies have shown a significant correlation between CYP1A2 activity and the rate of this compound formation. nih.gov In rabbit liver microsomes, the CYP1A subfamily is predominantly involved in this hydroxylation. nih.govtandfonline.com While CYP1A2 is responsible for the basal metabolism, CYP1A1 also plays a major role, particularly under induced conditions. nih.gov The involvement of the CYP1A subfamily is supported by inhibition studies where substances that block these enzymes also reduce the formation of this compound. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Thiabendazole 5-Hydroxylation This table is interactive. You can sort and filter the data.

| Enzyme | Species | Role in 5-Hydroxylation | Key Findings |

|---|---|---|---|

| CYP1A2 | Human, Rabbit | Major isoform for basal metabolism | Strong correlation between enzyme activity and metabolite formation. nih.gov |

| CYP1A1 | Rabbit | Major isoform under induced conditions | Involvement supported by induction and inhibition studies. nih.gov |

The rate and extent of thiabendazole hydroxylation to this compound exhibit notable variations across different species. fao.orgnih.gov Among rats, rabbits, calves, pigs, and sheep, rabbit hepatocytes demonstrate the most rapid biotransformation and the highest level of hydroxylation. nih.gov In contrast, rat hepatocytes show the lowest capacity for this oxidative conversion. nih.gov

Peak plasma levels of thiabendazole also differ, occurring approximately one hour after administration in dogs, while in sheep, goats, and cattle, this peak is reached at around seven hours. fao.org Despite these differences in absorption and metabolic rates, the fundamental metabolic pathway involving 5-hydroxylation remains consistent across these species. fao.org

Table 2: Species-Specific Differences in Thiabendazole Metabolism This table is interactive. You can sort and filter the data.

| Species | Peak Plasma Time (approx.) | Hydroxylation Efficacy | Reference |

|---|---|---|---|

| Dog | 1 hour | - | fao.org |

| Goat | 7 hours | - | fao.org |

| Cattle | 7 hours | - | fao.org |

| Sheep | 7 hours | - | fao.orgnih.gov |

| Rabbit | - | Highest | nih.gov |

| Rat | - | Lowest | nih.gov |

| Pig | - | - | nih.gov |

| Calf | - | - | nih.gov |

Conjugation of this compound

Following its formation, this compound undergoes further metabolism through conjugation reactions. These phase II metabolic processes involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the hydroxyl group of this compound. nih.govfao.orginchem.orgdrugbank.com This step increases the water solubility of the metabolite, facilitating its excretion from the body. inchem.org

Glucuronidation is a significant conjugation pathway for this compound in many species. nih.govfao.orginchem.orgdrugbank.com In this process, UDP-glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the 5-hydroxyl group of the metabolite, forming this compound glucuronide. inchem.org In rats, this glucuronide conjugate is a major metabolite found in urine. inchem.org Similarly, in humans, the glucuronide conjugate is one of the primary forms in which the metabolite is excreted. drugbank.comepa.govlu.senih.gov

Sulfation represents another major conjugation pathway for this compound. nih.govfao.orginchem.orgdrugbank.com This reaction is catalyzed by sulfotransferase enzymes, which transfer a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of this compound. The resulting product is this compound sulfate. In several species, including humans and goats, this sulfate conjugate is a prominent metabolite found in urine and milk. fao.orginchem.orgepa.govlu.senih.gov In rats, the sulfate ester of this compound accounts for a substantial portion of the excreted metabolites. inchem.org In milk from treated goats, the O-sulfate conjugate of this compound was identified as the major individual residue. fao.org

Table 3: Major Conjugates of this compound This table is interactive. You can sort and filter the data.

| Conjugate | Metabolic Pathway | Species Found In | Excretion Matrix |

|---|---|---|---|

| This compound Glucuronide | Glucuronidation | Human, Rat, Cattle, Goat, Pig | Urine |

| This compound Sulfate | Sulfation | Human, Rat, Cattle, Goat, Pig | Urine, Milk |

Secondary Metabolic Transformations and Subsequent Metabolites

While the primary metabolic route for thiabendazole leads to this compound and its conjugates, minor secondary metabolic pathways have also been identified. fao.org One such pathway involves the cleavage of the thiazolyl group from thiabendazole, resulting in the formation of benzimidazole (B57391). fao.org This metabolite has been detected in the feces and tissues of treated animals, although at lower concentrations than the primary metabolites. fao.orgfao.org

In sheep hepatocytes, two unidentified minor metabolites, designated M1 and M2, have been observed. nih.gov Furthermore, studies with cultured hepatocytes have indicated the formation of protein-bound residues of thiabendazole, which may be linked to cytochrome P450-dependent oxidation. nih.gov The formation of these protein-bound residues was significantly higher in sheep hepatocytes compared to other animal cells. nih.gov In the nematode Caenorhabditis elegans, this compound can be further metabolized to a glucose conjugate. semanticscholar.org

Formation of 5,6-Dihydroxythiabendazole

One of the metabolic routes for this compound involves further hydroxylation. Research has indicated that 5-OHTBZ can be hydroxylated to form 5,6-dihydroxythiabendazole (5,6-DHTBZ). scialert.net This conversion represents a subsequent oxidative step in the metabolic cascade of thiabendazole.

Oxidative Conversion to Quinone Imine (5K-TBZ)

A significant bioactivation pathway for this compound is its oxidation to a reactive quinone imine intermediate, also referred to as 5K-TBZ. scialert.netnih.gov This conversion is catalyzed by both cytochrome P450 (P450) enzymes and peroxidases. nih.govuniv-bouira.dz The process involves a P450-catalyzed two-electron oxidation of 5-OHTBZ. nih.gov An alternative mechanism involves an initial one-electron oxidation to a radical species, which can then undergo an additional one-electron oxidation or disproportionation to yield the quinone imine. nih.govuniv-bouira.dz This reactive metabolite has been identified through trapping experiments with reduced glutathione (B108866) (GSH), which resulted in the formation of a GSH adduct of 5-OHTBZ. nih.gov The formation of this quinone imine is considered a key step in the bioactivation of 5-OHTBZ. nih.govnih.gov

| Precursor | Enzyme System | Product | Mechanism |

| This compound (5-OHTBZ) | Cytochrome P450 (P450) | Quinone Imine (5K-TBZ) | Two-electron oxidation nih.gov |

| This compound (5-OHTBZ) | Peroxidases | Quinone Imine (5K-TBZ) | One-electron oxidation to a radical species followed by further oxidation or disproportionation nih.gov |

Formation of Benzimidazole from Thiazolyl Group Loss

A less prominent, yet notable, metabolic pathway involves the structural alteration of thiabendazole and its metabolites through the loss of the thiazolyl group, which results in the formation of benzimidazole (BNZ). fao.orgfao.org This has been identified as a minor metabolic route, with benzimidazole being detected in the faeces and tissues of various species following thiabendazole administration. fao.orgfao.org For instance, in goats, residues in the liver consisted of low levels of unmetabolized thiabendazole, unconjugated this compound, and benzimidazole. fao.org Similarly, in laying hens, benzimidazole was found in tissues and eggs. fao.org

Comparative Metabolic Profiling Across Organisms

The metabolism of thiabendazole, and consequently the formation and subsequent transformation of this compound, exhibits significant variation across different species. acs.orgnih.gov While the primary pathway of 5-hydroxylation is common among many organisms, the rate and extent of these reactions differ. acs.orgnih.govnih.gov

Studies using cultured hepatocytes from various animals have provided detailed insights into these interspecies differences. acs.orgnih.gov In a comparative study, rabbit hepatocytes showed the fastest biotransformation of TBZ and were the most extensive hydroxylators, indicating a high rate of 5-OHTBZ formation. acs.orgnih.gov In contrast, rat hepatocytes demonstrated the lowest capacity for this oxidative step. acs.orgnih.gov Sheep hepatocytes were noted for producing two unidentified minor metabolites and forming significantly higher amounts of protein-bound residues, a process potentially linked to cytochrome P450-dependent oxidation. acs.orgnih.gov

In farm animals such as cattle, goats, and sheep, the major metabolic steps are the hydroxylation to 5-OHTBZ and its subsequent conjugation with glucuronic acid and sulfate. scialert.netfao.org In humans, a similar pattern is observed, with rapid absorption and excretion of metabolites. epa.govnih.gov Approximately 80% of the administered dose in humans is excreted within the first 24 hours, primarily as glucuronide and sulfate conjugates of 5-OHTBZ. epa.govmdpi.com

The table below summarizes the key metabolic characteristics in different species.

| Species | Primary Metabolic Pathway | Key Metabolic Features | Reference |

| Rabbit | 5-Hydroxylation | Fastest TBZ biotransformation; most extensive hydroxylator. | acs.orgnih.gov |

| Rat | 5-Hydroxylation | Lowest capacity for oxidation compared to other species studied. | acs.orgnih.gov |

| Sheep | 5-Hydroxylation | Production of unique minor metabolites; high formation of protein-bound residues. | acs.orgnih.gov |

| Cattle, Goats | 5-Hydroxylation and conjugation | Rapid absorption and excretion; 5-OHTBZ conjugates are major urinary metabolites. | scialert.netfao.org |

| Humans | 5-Hydroxylation and conjugation | Rapid excretion, with about 80% of dose excreted in 24 hours, mainly as 5-OHTBZ conjugates. | epa.govmdpi.com |

| Dogs | 5-Hydroxylation and conjugation | Rapid absorption with peak plasma levels around 1 hour. | fao.orgfao.org |

Pharmacokinetic and Toxicokinetic Disposition of 5 Hydroxythiabendazole

Systemic Absorption Characteristics in Biological Systems

The systemic absorption of 5-hydroxythiabendazole is a consequence of the absorption of its parent compound, thiabendazole (B1682256). Following oral administration, thiabendazole is readily absorbed from the gastrointestinal tract in various species, including humans, rats, cattle, goats, and sheep. fao.orginchem.orgfao.org Peak plasma concentrations of thiabendazole are typically observed within one to three hours post-administration. inchem.org

In humans, after an oral dose, thiabendazole is rapidly absorbed, with peak plasma levels occurring at approximately one hour. inchem.org The parent compound is then quickly metabolized, and both unchanged thiabendazole and free this compound can be detected in the plasma. inchem.org

Studies in rats have shown that after oral dosing with radiolabeled thiabendazole, the compound is readily absorbed. epa.gov The rate of absorption appears to be unaffected by the dose rate or pretreatment with unlabeled thiabendazole. epa.gov In these studies, the majority of the administered dose is absorbed and subsequently excreted in the urine and feces. inchem.orgepa.gov

In cattle, after oral administration, thiabendazole is also rapidly absorbed, with peak plasma concentrations of the parent drug and its metabolites observed within hours. fao.org Similarly, in dogs, maximum plasma levels of metabolites appear within two hours of oral dosing. inchem.org

It is important to note that some systemic absorption of thiabendazole, and consequently the formation of this compound, can also occur following topical application to the skin. drugbank.comnih.gov

Distribution Dynamics in Tissues and Biological Fluids

Following the absorption and metabolism of thiabendazole, its primary metabolite, this compound, along with the parent compound, distributes to various tissues. In general, residue levels are highest in organs of metabolism and excretion, such as the liver and kidneys, and lowest in fatty tissues. epa.govinchem.org

In rats, studies have shown that residue levels of thiabendazole and its metabolites are generally highest in the heart, lungs, spleen, kidneys, and liver, with the lowest concentrations found in fat. epa.gov

Studies in laying hens revealed that this compound was the major residue found in tissues, with higher concentrations than the parent compound, thiabendazole. nih.gov One day after treatment cessation, the total concentrations of thiabendazole and this compound residues followed the order of liver > heart > muscle > fat. nih.gov

In pigs fed a diet containing thiabendazole for two weeks, tissue residues at day 0 after withdrawal ranged from 1.6 to 8 mg/kg, with the highest levels in the kidney and liver. inchem.org By day 2, the levels in muscle, liver, and kidney had significantly decreased, and by day 7, thiabendazole and its metabolites were below the detection limit of < 0.05 mg/kg. inchem.org

In calves continuously fed a diet with thiabendazole for 14 weeks, relatively high tissue levels of thiabendazole and its metabolites were found, with the highest concentrations in the kidneys at lower dose levels. inchem.org However, three days after a single oral dose in cattle, no residues were detected in the kidney, liver, or muscle. inchem.org

The depletion of these residues from tissues is generally rapid. fao.orginchem.org

Residues of this compound and its parent compound, thiabendazole, can be found in edible animal products following treatment of the animals.

Milk: In lactating cows, a small percentage of an oral dose of thiabendazole is excreted in the milk, primarily as metabolites. inchem.orginchem.org The O-sulfate conjugate of this compound is a major residue found in milk. fao.orgfao.org Residues in milk typically reach a plateau within a few days of continuous treatment and decline rapidly after withdrawal. fao.org For instance, in dairy cattle treated with thiabendazole, residues of both thiabendazole and this compound in milk reached a plateau two days after the start of treatment. fao.org In one study, about 0.1% of an oral dose was detectable in cow's milk within 60 hours. inchem.org

Eggs: In laying hens treated with thiabendazole, residues of both the parent compound and this compound are found in eggs. fao.orgnih.gov Total residues in eggs can reach a plateau by the second day of dosing and remain relatively constant with continued treatment. fao.orgfao.org The major residue in eggs is unconjugated this compound. fao.orgnih.gov The withdrawal period for thiabendazole in eggs has been estimated to be about 7 days. nih.gov

Meat: Residues of thiabendazole and this compound are also found in the meat of treated animals. The highest concentrations are typically observed in the liver and kidneys. fao.orginchem.org In cattle, the highest residues were found in the kidney and liver, with much lower levels in muscle and fat. fao.org In pigs, at day 0 of withdrawal from a treated feed, the highest residue levels were in the kidney and liver. inchem.org Due to rapid elimination, these residues generally deplete to levels below the maximum residue limits within a few days of withdrawal. fao.orginchem.org

Below is an interactive table summarizing the residue profile of thiabendazole and this compound in various edible animal products.

Elimination and Excretion Kinetics of this compound and its Conjugates

The elimination of this compound and its conjugates is rapid and occurs primarily through renal and fecal excretion. fao.orginchem.org

Renal excretion is the main pathway for the elimination of thiabendazole and its metabolites. epa.govca.gov Following the metabolism of thiabendazole to this compound, the metabolite is conjugated to form glucuronide and sulfate (B86663) esters, which are then excreted in the urine. fao.orginchem.orgepa.gov

In humans, after oral exposure, the excretion of this compound in urine follows a two-compartment model. lu.se This includes a rapid first elimination phase with a half-life of approximately 2 hours, followed by a slower second phase with an elimination half-life of 9-12 hours. lu.se The recovery of this compound in urine accounts for 21-24% of the administered oral dose of thiabendazole. lu.se Following dermal exposure, the elimination half-life is estimated to be between 9 and 18 hours, with about 1% of the dose recovered in the urine. lu.se

In rats, approximately 51-73% of an administered dose of thiabendazole is excreted in the urine within the first 48 hours. epa.gov The primary urinary metabolites are the glucuronide and sulfate conjugates of this compound. epa.gov Unchanged thiabendazole is not detected in the urine, and only minor amounts (≤1% of the dose) of free this compound are present. epa.gov

Fecal excretion, which includes biliary excretion, is another significant route for the elimination of thiabendazole and its metabolites. fao.orginchem.orginchem.org This pathway involves the secretion of substances from the liver into the bile, which then enters the intestine and is eliminated in the feces. toxmsdt.comnumberanalytics.com

In dogs, approximately 47% of an oral dose of thiabendazole is excreted in the feces. inchem.org In rats, fecal excretion accounts for 21.3-26.7% of the administered dose. epa.gov Minor amounts of unchanged thiabendazole and free this compound have been identified in the feces of rats. epa.gov

In goats, a significant portion of the administered dose is excreted in the feces. fao.org The fecal matter contains unconjugated this compound, along with smaller amounts of benzimidazole (B57391) and unmetabolized thiabendazole. fao.org

In laying hens, the vast majority of the administered dose (around 99.6%) is found in the excreta, which consists of both unconjugated and conjugated this compound. fao.org

Influence of Exposure Routes on this compound Toxicokinetics (e.g., Oral vs. Dermal)

The route of administration significantly influences the toxicokinetic profile of this compound, primarily due to differences in absorption and first-pass metabolism. libretexts.org When a substance is absorbed through the gastrointestinal tract (oral route), it enters the portal venous system and passes through the liver before reaching systemic circulation. libretexts.org This "first-pass effect" can lead to extensive metabolism, altering the amount of the parent compound and its metabolites that are distributed throughout the body. libretexts.org In contrast, dermal (skin) exposure typically results in slower, less complete absorption and bypasses the initial hepatic metabolism. researchgate.netecetoc.org

A human experimental study involving two volunteers provided key insights into the toxicokinetics of thiabendazole and its metabolite, this compound (5-OH-TBZ), following oral and dermal exposure. lu.senih.govresearchgate.net

Oral Exposure: Following oral administration, the excretion of 5-OH-TBZ in urine was characterized by a two-compartment model. lu.senih.govresearchgate.net This model describes an initial rapid elimination phase followed by a second, slower elimination phase, both adhering to first-order kinetics. lu.senih.govresearchgate.net

The rapid elimination half-life was estimated to be 2 hours. lu.senih.govresearchgate.net

The slower elimination half-life ranged from 9 to 12 hours. lu.senih.govresearchgate.net

The total recovery of 5-OH-TBZ in urine was between 21% and 24% of the administered thiabendazole dose. lu.senih.govresearchgate.net

Dermal Exposure: In contrast, dermal exposure to thiabendazole resulted in a toxicokinetic profile for 5-OH-TBZ that was described by a one-compartment model following first-order kinetics. lu.senih.govresearchgate.net

The elimination half-life was significantly longer, estimated to be between 9 and 18 hours. lu.senih.govresearchgate.net

Urinary recovery of the metabolite was markedly lower, accounting for only 1% of the administered thiabendazole dose, indicating poor dermal absorption. lu.senih.govresearchgate.net

These findings demonstrate that oral exposure leads to more rapid absorption and elimination of this compound compared to dermal exposure, which is characterized by slower elimination and significantly lower systemic availability. lu.senih.govresearchgate.net

Table 1: Influence of Exposure Route on this compound Toxicokinetics in Humans

This table summarizes data from an experimental study on two human volunteers.

| Parameter | Oral Exposure | Dermal Exposure |

| Kinetic Model | Two-compartment | One-compartment |

| Rapid Elimination Half-Life (t½) | 2 hours | N/A |

| Slow Elimination Half-Life (t½) | 9-12 hours | 9-18 hours |

| Urinary Recovery (% of TBZ dose) | 21-24% | 1% |

| Data sourced from references lu.senih.govresearchgate.net |

Comparative Pharmacokinetics of Thiabendazole and this compound

Thiabendazole is rapidly and extensively metabolized in the body, primarily to this compound. ontosight.aidrugbank.comfao.org The pharmacokinetic profiles of the parent compound and its main metabolite show distinct differences.

Following oral administration in humans, thiabendazole is quickly absorbed, reaching peak plasma concentrations within 1 to 2 hours. drugbank.com It is then almost completely metabolized to its 5-hydroxy form, which is subsequently conjugated with glucuronic acid or sulfate before being excreted in the urine. drugbank.com The elimination half-life of thiabendazole in humans is approximately 1.2 hours. drugbank.com In contrast, its metabolite, this compound, has a slightly longer elimination half-life of about 1.7 hours. drugbank.com

Studies in various animal species have shown similar patterns.

Rats: After a single oral dose of thiabendazole, maximum blood concentrations of the drug and its metabolites occurred 2 to 6 hours after administration. fao.org Analysis of urine showed that the majority of the excreted substance was conjugated this compound (50% as glucuronide and 39% as sulfate ester), with only small amounts of free this compound (4%) and unchanged thiabendazole (3%). fao.org

Sheep: In sheep given an oral dose of thiabendazole, plasma concentrations of the parent drug peaked between 4 and 8 hours. fao.org Fascioliasis infection in sheep was found to decrease the plasma concentrations of this compound. nih.gov

Horses: A study in horses showed that after oral administration of thiabendazole, this compound was the major metabolite found in plasma. nih.gov

Goats and Hens: In goats and laying hens, metabolic studies also identified this compound, primarily in conjugated forms, as the major metabolite in excreta, tissues, and milk/eggs. fao.org

At 0.5 hours post-administration in one study, this compound already constituted about half of the total thiabendazole-related compounds in plasma, a proportion that was maintained throughout the sampling period. fao.org This indicates a rapid and extensive conversion of thiabendazole to its hydroxylated metabolite. ontosight.ai

Table 2: Comparative Pharmacokinetic Parameters of Thiabendazole and this compound in Humans

| Compound | Peak Plasma Concentration (Tmax) | Elimination Half-Life (t½) | Primary Form in Urine |

| Thiabendazole | 1-2 hours | 1.2 hours | Unchanged (minor) |

| This compound | Follows parent drug absorption and metabolism | 1.7 hours | Glucuronide and sulfate conjugates (major) |

| Data sourced from reference drugbank.com |

Biological Activity and Pharmacodynamic Investigations of 5 Hydroxythiabendazole

Evaluation of Anthelmintic Properties and Potency

Research indicates that 5-hydroxythiabendazole retains some anthelmintic properties, although its potency may differ from that of thiabendazole (B1682256). ontosight.ai The metabolite has been detected in plasma alongside the parent compound, contributing to the total active principle available in the bloodstream. fao.org Studies in various animal species, including rats, sheep, and pigs, have consistently identified this compound as the major metabolite. fao.org For instance, in rats administered thiabendazole, this compound and its conjugates constitute a significant portion of the excreted compounds. fao.org Similarly, in sheep, this metabolite is a key component found in plasma and is recycled to the gastrointestinal tract. fao.org

The following table summarizes the observed concentrations of thiabendazole and this compound in plasma after administration of thiabendazole in sheep.

| Time After Treatment | Thiabendazole Plasma Level (mg/L) | Notes |

|---|---|---|

| 0.5 hours | - | This compound present, contributing about half of the total thiabendazole in plasma. fao.org |

| 4 hours | ~3 mg/L (peak) | Maximum plasma concentration of thiabendazole reached. fao.org |

| 24 hours | ~0.3 mg/L | Thiabendazole plasma levels significantly decreased. fao.org |

Molecular and Cellular Mechanisms of Action

The precise mechanisms of action for this compound are understood to be similar to those of its parent compound, thiabendazole, primarily targeting fundamental cellular processes in parasites.

Interaction with Microtubule Assembly

A primary mode of action for benzimidazoles, the chemical class to which thiabendazole and its metabolite belong, is the disruption of microtubule assembly in parasitic cells. epa.govepa.gov These compounds bind to β-tubulin, a protein subunit of microtubules, thereby inhibiting their polymerization. apsnet.orgnih.gov This interference with microtubule formation disrupts vital cellular functions such as cell division and nutrient absorption, ultimately leading to the parasite's death. nih.govosu.edu While much of the research has focused on thiabendazole, it is understood that this compound likely shares this mechanism. researchgate.net Studies have shown that thiabendazole competitively inhibits the binding of other benzimidazoles to tubulin, supporting the hypothesis that its antimitotic activity is due to interference with microtubule assembly. nih.gov

Effects on Parasitic Fumarate (B1241708) Reductase

Another proposed mechanism of action for thiabendazole, and by extension this compound, is the inhibition of the helminth-specific enzyme fumarate reductase. drugbank.comnih.gov This enzyme is a key component of the mitochondrial respiratory chain in many anaerobic parasites, and its inhibition disrupts their energy metabolism. By blocking this pathway, the drug effectively cuts off the parasite's energy supply, leading to its demise.

Structure-Activity Relationships Governing Biological Responses

The chemical structure of this compound, with the addition of a hydroxyl group to the benzimidazole (B57391) ring of thiabendazole, influences its biological activity. uniroma1.it The hydroxylation at the 5-position is a key metabolic transformation catalyzed by cytochrome P450 enzymes. This structural modification affects the compound's polarity and its interaction with target enzymes and receptors. While the core benzimidazole and thiazole (B1198619) rings are essential for its anthelmintic activity, the functional groups attached to these rings can modulate potency and metabolic stability. uniroma1.it The relationship between the chemical structure of benzimidazole analogs and their biological activity is a subject of ongoing study, with the aim of designing more effective and targeted anthelmintic agents. uniroma1.it

Toxicological Profiles and Mechanistic Studies of 5 Hydroxythiabendazole

Association with Thiabendazole-Induced Organ Toxicity

The toxicological effects of thiabendazole (B1682256), including nephrotoxicity, hepatotoxicity, teratogenicity, and neurological impacts, are well-documented. nih.govresearchgate.netnih.govresearchgate.netlu.se The bioactivation of its main metabolite, 5-hydroxythiabendazole, is thought to produce a reactive intermediate that may be responsible for these toxicities. nih.govresearchgate.net

Nephrotoxicity Assessments

Studies have indicated that thiabendazole can be nephrotoxic in mice. nih.gov The bioactivation of this compound has been proposed as a potential mechanism for this toxicity. nih.govresearchgate.net Research using in vitro cell-based models, including primary rat proximal tubule epithelial cells and NRK-52E rat proximal tubule cells, has examined the toxicity of this compound and its metabolites generated by myeloperoxidase (MPO). nih.gov These studies revealed a significant increase in toxicity after the metabolic conversion of this compound. nih.gov

Hepatotoxicity Investigations

Cases of hepatotoxicity have been observed in humans treated with thiabendazole. nih.gov Furthermore, one mid-dose male dog died of acute hepatitis after two weeks of treatment in one study. regulations.gov The formation of this compound has been linked to the covalent binding of radiolabeled thiabendazole to hepatocytes, suggesting a pathway for thiabendazole-induced liver toxicity. nih.gov The target organs for thiabendazole toxicity are the liver and thyroid, with effects observed across multiple species. regulations.gov

Teratogenic Potential and Developmental Toxicity Studies

Thiabendazole has been associated with teratogenic effects in mice. nih.gov The irreversible in vivo binding of thiabendazole to macromolecules in pregnant mice has been correlated with its teratogenicity. acs.org However, studies in Sprague-Dawley rats and New Zealand white rabbits did not show evidence of teratogenicity or selective fetotoxicity. nih.gov In mice, fetal effects noted in some studies were likely secondary to severe maternal toxicity. researchgate.net

A study on the teratogenic potential in a mouse cell culture system estimated the concentration of this compound needed to reduce cartilage proteoglycan by 50% to be approximately 0.09 mM. ca.gov

Neurological Impact Research

Adverse neurological effects have been reported in mammals exposed to thiabendazole. nih.govresearchgate.netlu.se In an acute neurotoxicity study in rats, reduced locomotor activity was observed, although no morphological or histopathological effects were found in the brain. regulations.gov

Bioactivation of this compound to Reactive Intermediates

The bioactivation of this compound is a critical area of research for understanding the mechanisms behind thiabendazole-induced toxicity. This process involves the conversion of the relatively stable this compound into more reactive molecules that can interact with cellular components.

Myeloperoxidase-Mediated Oxidation Pathways

Myeloperoxidase (MPO), an enzyme found in neutrophils, can catalyze the bioactivation of this compound. nih.govresearchgate.net This process is believed to generate a reactive intermediate that plays a role in the toxicity of thiabendazole. nih.govresearchgate.net

In vitro studies have demonstrated that MPO can completely turn over this compound within 15 minutes. nih.gov The resulting reactive intermediate showed a significantly increased toxicity in cell-based models. nih.gov After a 24-hour exposure, the LC50 (the concentration required to kill 50% of the cells) of this reactive intermediate was found to be 23.3 ± 0.2 μM, a nearly tenfold decrease from the LC50 of this compound alone, which was greater than 200 μM. nih.gov This increased toxicity was observed in primary rat proximal tubule epithelial cells, NRK-52E rat proximal tubule cells, and H9C2 rat myocardial cells. nih.gov Further investigation into the mechanism of cell death revealed that the reactive intermediate primarily induces necrosis rather than apoptosis, as indicated by lactate (B86563) dehydrogenase leakage and caspase 3/7 activity. nih.gov The toxicity of this intermediate could be completely prevented by incubation with rutin, an MPO inhibitor. nih.gov

These findings suggest that the MPO-mediated biotransformation of this compound produces a reactive intermediate that may contribute to thiabendazole-induced toxicity. nih.gov

In addition to MPO, cytochrome P450 (P450) enzymes are also involved in the bioactivation of this compound. nih.gov In vitro studies have shown that both P450 and peroxidases can activate this compound to a reactive species. nih.gov This reactive intermediate can be trapped with reduced glutathione (B108866) (GSH), forming a GSH adduct of this compound. nih.gov The formation of this adduct is consistent with a P450-catalyzed two-electron oxidation of this compound to a quinone imine. nih.gov The identification of the same GSH conjugate in incubations with both P450 and peroxidases suggests that both enzyme systems form the same reactive intermediate. nih.gov Characterization of the conjugate revealed that GSH is added at the 4-position of this compound. nih.gov The formation of a dimer of this compound was also observed in peroxidase-mediated incubations, which is consistent with a one-electron oxidation of this compound to a radical species. nih.gov

Table 1: Toxicity of this compound and its MPO-Generated Metabolite

| Compound | Cell Type | Exposure Time (hours) | LC50 (μM) |

|---|---|---|---|

| This compound | Primary rat proximal tubule epithelial cells, NRK-52E rat proximal tubule cells, H9C2 rat myocardial cells | 24 | > 200 |

| MPO-generated reactive intermediate | Primary rat proximal tubule epithelial cells, NRK-52E rat proximal tubule cells, H9C2 rat myocardial cells | 24 | 23.3 ± 0.2 |

Data from in vitro cell viability studies. nih.gov

Identification and Characterization of Reactive Species

The bioactivation of this compound, a major metabolite of the broad-spectrum anthelmintic and fungicide thiabendazole (TBZ), is a critical area of study due to its implications for TBZ-induced toxicity. nih.gov Research has demonstrated that this compound can be metabolized by cytochrome P450 (P450) enzymes and peroxidases to form reactive intermediates. nih.gov

In vitro studies have been instrumental in identifying these reactive species. When this compound is incubated with liver microsomes in the presence of NADPH and a trapping agent like reduced glutathione (GSH), a GSH adduct of this compound is formed. nih.gov The formation of this adduct is consistent with a bioactivation pathway involving a P450-catalyzed two-electron oxidation of this compound to a quinone imine. nih.gov

Further characterization of this GSH conjugate using mass spectrometry and NMR has revealed that the glutathione molecule attaches at the 4-position of the this compound structure. nih.gov This specific site of adduction provides strong evidence for the formation of a reactive quinone imine intermediate. nih.gov

Interestingly, the same GSH adduct is also detected when this compound is incubated with peroxidases, such as myeloperoxidase (MPO), in the presence of GSH. nih.govnih.gov This suggests that both P450 enzymes and peroxidases can mediate the formation of the same reactive intermediate from this compound. nih.gov In peroxidase-mediated reactions, the formation of a dimer of this compound has also been observed. nih.gov This dimerization is consistent with a one-electron oxidation of this compound to a radical species, which can then either undergo disproportionation or a further one-electron oxidation to form the quinone imine. nih.gov

The proposed bioactivation pathways are summarized below:

Cytochrome P450 Pathway: this compound undergoes a two-electron oxidation catalyzed by P450 enzymes, directly forming a reactive quinone imine intermediate. nih.gov

Peroxidase Pathway: this compound is subjected to a one-electron oxidation by peroxidases, generating a radical species. This radical can then be further oxidized to the quinone imine. nih.gov

The identification of these reactive species, particularly the quinone imine, is significant as they are known to be electrophilic and can covalently bind to cellular macromolecules, a key mechanism of chemical toxicity. nih.govscialert.net

Interactive Data Table: Reactive Species and Formation Pathways

| Reactive Species | Formation Pathway | Key Evidence |

| Quinone Imine | Cytochrome P450-catalyzed two-electron oxidation | Formation of GSH adduct at the 4-position nih.gov |

| Radical Species | Peroxidase-mediated one-electron oxidation | Formation of a this compound dimer nih.gov |

| Quinone Imine | Peroxidase-mediated oxidation of radical species | Formation of the same GSH adduct as the P450 pathway nih.gov |

Cellular Responses to Bioactivated this compound (e.g., Necrotic Pathways)

The bioactivation of this compound into reactive intermediates triggers significant cellular responses, primarily leading to cell death through necrotic pathways. nih.gov Studies using various cell models, including primary rat proximal tubule epithelial cells, NRK-52E rat proximal tubule cells, and H9C2 rat myocardial cells, have demonstrated the cytotoxicity of these bioactivated metabolites. nih.gov

When this compound is bioactivated by myeloperoxidase (MPO), a dramatic increase in toxicity is observed. nih.gov For instance, the LC50 (the concentration required to kill 50% of cells) of the MPO-generated reactive intermediate was found to be approximately 23.3 µM after a 24-hour exposure, a nearly 10-fold decrease from the LC50 of this compound alone, which is greater than 200 µM. nih.gov This indicates a significant potentiation of toxicity upon bioactivation.

To elucidate the mechanism of cell death, researchers have compared markers of necrosis and apoptosis. nih.gov The release of lactate dehydrogenase (LDH), a marker of plasma membrane damage and necrosis, was significantly elevated in cells exposed to the bioactivated this compound. nih.gov In contrast, the activity of caspases 3 and 7, key executioner enzymes in apoptosis, was not significantly increased. nih.gov This evidence strongly suggests that the primary mode of cell death induced by the reactive metabolites of this compound is necrosis rather than apoptosis. nih.gov

The necrotic cell death is likely a consequence of the covalent binding of the electrophilic quinone imine intermediate to essential cellular macromolecules, leading to widespread cellular dysfunction and loss of membrane integrity. nih.govnih.gov The role of MPO in this process is particularly noteworthy, as this enzyme is abundant in neutrophils, which are key players in inflammatory responses. nih.gov This suggests a potential link between inflammation and thiabendazole-induced tissue damage, where MPO released from neutrophils could bioactivate this compound and exacerbate toxicity. nih.gov

Interactive Data Table: Cellular Responses to Bioactivated this compound

| Cellular Response | Observation | Implication |

| Cytotoxicity | ~10-fold decrease in LC50 after MPO bioactivation nih.gov | Significant potentiation of toxicity |

| Lactate Dehydrogenase (LDH) Release | Increased | Necrotic cell death pathway nih.gov |

| Caspase 3/7 Activity | No significant increase | Apoptosis is not the primary cell death mechanism nih.gov |

Genetic Toxicology and Mutagenicity Evaluations Related to this compound

However, some genotoxic potential has been observed, particularly related to aneuploidy induction. epa.govepa.gov Thiabendazole has been shown to act as a spindle inhibitor, which can interfere with the proper segregation of chromosomes during cell division, leading to an abnormal number of chromosomes. epa.govepa.gov This effect is considered a non-DNA target interaction, likely involving the disruption of tubulin polymerization and microtubule formation. epa.govepa.gov

While specific mutagenicity data for this compound is less abundant, its formation is a key step in the metabolism of thiabendazole. epa.govca.gov The Ames test, a widely used method to assess the mutagenic potential of chemical compounds using bacteria, has been employed to evaluate thiabendazole. mun.cawikipedia.orgnih.gov In this test, a chemical is assessed for its ability to cause mutations in the DNA of the test organism. wikipedia.org The inclusion of a liver extract (S9) simulates mammalian metabolism, allowing for the detection of mutagenic metabolites. mun.ca The negative results for thiabendazole in the Ames test, even with metabolic activation, suggest that its major metabolites, including this compound, are not likely to be potent mutagens in this system. epa.govepa.gov

It is important to note that while direct mutagenicity may not be the primary concern, the formation of reactive metabolites from this compound can lead to other forms of cellular damage, as discussed in the previous sections. nih.govnih.gov

Interactive Data Table: Genetic Toxicology Profile of Thiabendazole and its Relevance to this compound

| Assay | Compound Tested | Result | Conclusion |

| Bacterial Mutagenicity (Ames test) | Thiabendazole | Negative (with and without S9 activation) epa.govepa.gov | Not mutagenic in bacteria |

| In vitro Mammalian Cell Clastogenicity | Thiabendazole | Negative (without S9 activation) epa.govepa.gov | Not clastogenic in vitro without metabolic activation |

| In vitro DNA Strand Breaks (Rat Hepatocytes) | Thiabendazole | Negative epa.gov | Does not cause DNA strand breaks in this system |

| In vivo Structural Chromosome Aberrations (Rats) | Thiabendazole | Negative epa.gov | Not clastogenic in vivo |

| Aneuploidy Induction | Thiabendazole | Positive epa.govepa.gov | Potential as a spindle inhibitor |

Computational and Molecular Modeling Analyses of Toxicity Mechanisms

Computational methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), have been employed to investigate the electronic properties and reactivity of this compound and its metabolites. scialert.netscialert.net These analyses provide insights into the molecular mechanisms underlying their toxicity.

DFT calculations at the B3LYP/6-31G* level have been used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) for thiabendazole and its metabolites. scialert.net The HOMO-LUMO energy gap is an indicator of the kinetic stability of a molecule; a smaller gap suggests higher reactivity. scialert.net For most of the thiabendazole metabolites, including this compound, the HOMO-LUMO gap is relatively large, indicating they are fairly inert kinetically. scialert.net However, the quinone imine metabolite of this compound (5K-TBZ) exhibits a much smaller HOMO-LUMO gap, suggesting it is highly labile and reactive. scialert.net This is consistent with the experimental findings of its role as a reactive intermediate. nih.gov

Molecular electrostatic potential (ESP) maps, generated through DFT calculations, visualize the charge distribution on the molecular surface. oup.com These maps for thiabendazole and its metabolites show regions of varying electron density. scialert.net The reactive quinone imine metabolite is characterized by significant electron-deficient (blue) regions, making it susceptible to nucleophilic attack by cellular macromolecules like glutathione and DNA bases. scialert.net This provides a theoretical basis for the observed covalent binding and subsequent toxicity. nih.govscialert.net

The kinetic lability, or the rate at which a molecule undergoes chemical transformation, is a key factor in its potential toxicity. As indicated by the HOMO-LUMO energy gap calculations, this compound itself is predicted to be relatively stable. scialert.net However, its bioactivation product, the quinone imine, is predicted to be highly kinetically labile. scialert.net This high reactivity is the basis for its toxic effects, as it can readily react with and damage cellular components.

The prediction of reactivity is further supported by the analysis of the molecular surfaces. scialert.net The presence of electron-deficient regions on the quinone imine metabolite makes it a strong electrophile, prone to attack by nucleophiles. scialert.net This predicted reactivity aligns with the experimental observation of glutathione conjugate formation, where the nucleophilic sulfur atom of glutathione attacks the electrophilic quinone imine. nih.gov

Computational models can also predict the sites of metabolism on a molecule. researchgate.net For thiabendazole, these models correctly identify the 5-position of the benzimidazole (B57391) ring as a primary site for hydroxylation to form this compound, which is in agreement with experimental data. researchgate.net This demonstrates the utility of computational tools in predicting metabolic pathways that can lead to the formation of reactive and toxic species.

Interactive Data Table: Computational Predictions for this compound and its Metabolites

| Parameter | This compound | Quinone Imine Metabolite (5K-TBZ) | Significance |

| HOMO-LUMO Energy Gap | Relatively large scialert.net | Much smaller scialert.net | Predicts higher kinetic lability and reactivity of the quinone imine |

| Molecular Electrostatic Potential | Mixed neutral and negative regions scialert.net | Significant electron-deficient regions scialert.net | Indicates susceptibility of the quinone imine to nucleophilic attack |

| Predicted Reactivity | Kinetically inert scialert.net | Highly reactive electrophile scialert.netscialert.net | Explains the potential for covalent binding and toxicity |

Advanced Analytical Methodologies for 5 Hydroxythiabendazole Quantification and Detection

High-Performance Liquid Chromatography (HPLC)-Based Methods

HPLC stands as a cornerstone for the analysis of 5-Hydroxythiabendazole, offering high resolution and sensitivity. Different detection methods can be coupled with HPLC to enhance selectivity and achieve lower detection limits.

Fluorescence Detection (FLD) Approaches

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a widely used and sensitive technique for the determination of this compound. nih.govnih.govmdpi.com This method leverages the native fluorescence of the compound, providing a high degree of selectivity as few compounds naturally fluoresce. mdpi.com

The principles of fluorescence detection involve exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. tandfonline.com For this compound, specific excitation and emission wavelengths are used to maximize sensitivity and minimize interference from other compounds in the sample matrix. oup.comepa.gov For instance, in one method, the excitation and emission wavelengths for this compound are set to 318 nm and 525 nm, respectively. oup.comepa.gov

Research has demonstrated the development of rapid, sensitive, and precise HPLC-FLD methods for the simultaneous determination of thiabendazole (B1682256) and its metabolite, this compound, in various samples like serum and milk. nih.govnih.gov These methods often involve a straightforward sample pretreatment, such as protein precipitation, before chromatographic analysis. nih.gov The detection limits for this compound using HPLC-FLD can be as low as 0.4 µg/mL in serum. nih.gov Furthermore, HPLC-FLD has been successfully applied to determine residues of thiabendazole and this compound in milk, with recoveries ranging from 98% to 109% for this compound. nih.gov

Table 1: HPLC-FLD Method Parameters for this compound Analysis Click on the headers to sort the data.

| Matrix | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Serum | - | - | 0.4 µg/mL | nih.gov |

| Milk | 318 | 525 | - | oup.comepa.gov |

| Animal Tissues | 325 | 575 | 0.01 ppm | epa.gov |

| Eggs | 325 | 575 | 0.01 ppm | epa.gov |

Photodiode Array Detection (DAD) Applications

High-performance liquid chromatography with photodiode array (PDA or DAD) detection offers a versatile approach for the analysis of this compound. jfda-online.comnih.gov Unlike single-wavelength detectors, a DAD detector scans a range of wavelengths simultaneously, providing a complete UV-Vis spectrum of the analyte as it elutes from the column. mdpi.com This spectral information enhances the reliability of peak identification and can help in assessing peak purity.

A key advantage of HPLC-DAD is its ability to simultaneously determine multiple compounds in a single run, provided their chromatographic peaks are resolved. jfda-online.commdpi.com For instance, a method was developed for the simultaneous determination of thiabendazole, this compound, and other benzimidazoles in livestock. jfda-online.com The detection limits for benzimidazoles using DAD were found to be between 0.005 and 0.030 ppm. jfda-online.com

While generally less sensitive than fluorescence detection for fluorescent compounds, DAD is a robust and widely applicable technique. nih.gov The choice between DAD and FLD often depends on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix.

Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of this compound, offering unparalleled sensitivity and selectivity. nih.govnih.govresearchgate.net This powerful technique combines the separation capabilities of HPLC with the mass-based detection of a tandem mass spectrometer.

In LC-MS/MS analysis, the parent ion of this compound (m/z 218) is selected in the first mass analyzer, fragmented, and specific product ions are monitored in the second mass analyzer. nih.govresearchgate.net This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interference, leading to very low limits of detection (LOD) and quantification (LOQ). researchgate.net For example, an LC-MS/MS method for the quantification of this compound in human urine reported an LOD of 0.05 ng/mL and an LOQ of 0.13 ng/mL. nih.govresearchgate.net

The high selectivity of LC-MS/MS allows for minimal sample cleanup, and its high sensitivity enables the detection of trace levels of the analyte in complex matrices like bovine tissues, milk, and urine. nih.govnih.govresearchgate.net This makes it particularly suitable for biomonitoring studies and residue analysis in food safety applications. nih.govresearchgate.net

Table 2: Comparison of Detection Techniques for this compound Click on the headers to sort the data.

| Technique | Principle | Key Advantages | Typical LOD | Reference |

|---|---|---|---|---|

| HPLC-FLD | Measures fluorescence emission | High sensitivity for fluorescent compounds, high selectivity | 0.4 µg/mL (serum) | nih.gov |

| HPLC-DAD | Measures UV-Vis absorbance across a range of wavelengths | Provides spectral information, good for method development and peak purity | 0.005-0.030 ppm (livestock) | jfda-online.com |

| LC-MS/MS | Separation by HPLC, detection by mass spectrometry | Highest sensitivity and selectivity, minimal sample cleanup | 0.05 ng/mL (urine) | nih.govresearchgate.net |

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step to ensure accurate and reliable quantification of this compound. The primary goals are to remove interfering substances from the sample matrix and to concentrate the analyte to a level suitable for detection.

Protein Precipitation Techniques

Protein precipitation is a common and straightforward method for sample cleanup, particularly for biological fluids like serum and plasma. nih.govphenomenex.com This technique involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), to the sample. nih.govphenomenex.com The agent denatures and precipitates the proteins, which can then be removed by centrifugation. phenomenex.com

For the analysis of this compound in serum, a simple protein precipitation step with acetonitrile (B52724) has been shown to be effective. nih.gov This approach is rapid and requires minimal sample handling, making it suitable for high-throughput analysis. However, it is a relatively non-selective technique and may not remove all potential interferences. phenomenex.com

Solid Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a more selective and powerful sample preparation technique compared to protein precipitation. nih.govnih.gov It utilizes a solid sorbent material packed in a cartridge or well plate to selectively retain the analyte of interest while allowing interfering compounds to pass through. nih.gov

Various SPE sorbents can be used for the extraction of this compound, including cation-exchange and reversed-phase materials. nih.govnih.gov The choice of sorbent depends on the physicochemical properties of the analyte and the sample matrix. For instance, a cation-exchange SPE column has been successfully used to clean up milk extracts before HPLC-FLD analysis. nih.gov In another method for analyzing bovine tissues, a CN (cyano) solid-phase extraction column was employed. nih.gov The general SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a suitable solvent. nih.govobrnutafaza.hr

SPE offers several advantages, including high recovery rates, efficient removal of interferences, and the ability to concentrate the analyte, thereby improving the sensitivity of the subsequent analytical method. nih.govnih.gov

Enzymatic Hydrolysis for Deconjugation of Metabolites (e.g., Beta-glucuronidase, Sulfatase)

In biological systems, particularly in mammals, this compound (5-OH-TBZ) is extensively metabolized and conjugated before excretion. inchem.orgca.govmdpi.com The primary conjugated forms found in matrices such as urine are glucuronide and sulfate (B86663) esters. inchem.orgmdpi.comlu.senih.gov These conjugation processes increase the water solubility of the metabolite, facilitating its elimination from the body. inchem.org However, for accurate quantification of the total 5-OH-TBZ exposure, these conjugated forms must first be converted back to the free, unconjugated aglycone. inchem.orgnih.gov

Method Validation and Performance Characteristics

The reliability and applicability of any analytical method depend on rigorous validation procedures that define its performance capabilities. For this compound, methods are evaluated based on several key parameters to ensure they are fit for purpose, whether for regulatory monitoring or research.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu For this compound, these limits have been established for various analytical techniques and matrices.

A liquid chromatography-tandem mass spectrometry (LC/MS/MS) method developed for human urine established an LOD of 0.05 ng/mL and an LOQ of 0.13 ng/mL, enabling the detection of the metabolite even in environmentally exposed populations. lu.senih.govresearchgate.netlu.se In animal-derived products, HPLC methods with fluorescence detection have been validated with varying LOQs. For milk, the validated LOQ for 5-OH-TBZ is 0.05 ppm, with an estimated LOD of 0.01 ppm. epa.gov For eggs and animal tissues, the validated LOQ is 0.05 ppm and 0.1 ppm, respectively, with a corresponding LOD of 0.01 ppm for both matrices. epa.gov

The table below summarizes the LOD and LOQ values for this compound from various studies.

| Matrix | Analytical Method | LOD | LOQ |

| Human Urine | LC/MS/MS | 0.05 ng/mL lu.senih.govresearchgate.net | 0.13 ng/mL lu.senih.govresearchgate.net |

| Human Serum | HPLC-Fluorescence | 0.4 µg/mL nih.gov | Not Specified |

| Milk | HPLC-Fluorescence | 0.01 ppm epa.gov | 0.05 ppm epa.gov |

| Eggs | HPLC-Fluorescence | 0.01 ppm epa.gov | 0.05 ppm epa.gov |

| Animal Tissues | HPLC-Fluorescence | 0.01 ppm epa.gov | 0.1 ppm epa.gov |

| Livestock | HPLC-Fluorescence | 0.004-0.020 ppm lawdata.com.tw | Not Specified |

Assessment of Precision (Intra-day, Inter-day) and Accuracy

Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the measurement to the true value. rsc.orgmdpi.com Precision is typically evaluated under intra-day (within-day) and inter-day (between-day) conditions and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). europa.eursc.org

An LC/MS/MS method for human urine demonstrated excellent precision, with within-run, between-run, and between-batch precision reported to be between 4% and 9%. lu.senih.govresearchgate.netlu.se For the analysis of this compound in livestock using HPLC, the coefficient of variation for intra-day and inter-day assays was found to be lower than 1.92% and 7.22%, respectively, indicating acceptable precision. lawdata.com.twjfda-online.com In human serum, a method showed between-day analytical precision CVs of 43% and 8% for this compound levels of 6 and 60 µg/mL, respectively. nih.gov

The table below presents the precision and accuracy data from selected studies.

| Matrix | Analytical Method | Precision (RSD/CV) | Accuracy (Recovery %) |

| Human Urine | LC/MS/MS | 4-9% (within-run, between-run, between-batch) lu.senih.gov | Not Specified |

| Livestock | HPLC | <1.92% (intra-day), <7.22% (inter-day) lawdata.com.twjfda-online.com | 71.4% - 104.3% lawdata.com.twjfda-online.com |

| Human Serum | HPLC-Fluorescence | 8-43% (between-day) nih.gov | Not Specified |

Evaluation of Analytical Recovery Efficiencies

Analytical recovery is a measure of the efficiency of an analytical method's extraction and processing steps. mdpi.com It is determined by analyzing a sample matrix that has been spiked with a known concentration of the analyte and comparing the measured concentration to the nominal concentration. High recovery rates indicate that the method is effective at extracting the analyte from the matrix and minimizing losses during sample preparation.

The table below details the recovery efficiencies for this compound in different matrices.

| Matrix | Spiking Level | Analytical Recovery (%) |

| Milk | 0.05, 0.4, 2.0 ppm | 98 - 109% epa.gov |

| Eggs | 0.05, 0.1, 0.5 ppm | 79 - 90% epa.gov |

| Livestock | 0.02 ppm | 71.4 - 87.1% lawdata.com.twjfda-online.com |

| Livestock | 0.10, 1.00 ppm | 81.6 - 104.3% lawdata.com.twjfda-online.com |

| Environmental Water | 20/40 ng L⁻¹ | 83 - 113% mdpi.com |

| Pear, Water Spinach, Tap Water | Not Specified | 92.83 - 101.92% researchgate.net |

Linearity Range of Calibration Curves

Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. researchgate.net A calibration curve is generated by plotting the analytical response versus the analyte concentration over a specific range. A high correlation coefficient (r or r²), typically greater than 0.99, is desired to demonstrate a strong linear relationship. researchgate.net

For the simultaneous determination of several benzimidazoles, including this compound, in livestock, good linearity was observed for calibration plots at concentrations from 0.05 to 2.50 µg/mL. lawdata.com.twjfda-online.com Methods developed for analyzing thiabendazole and its metabolites often exhibit a wide linear range, which is crucial for quantifying residues that may be present at vastly different concentrations. mdpi.com The linearity of a calibration curve is a prerequisite for accurate quantification, and while a high correlation coefficient is a common indicator, other statistical tests may be used for more rigorous validation. researchgate.net

Application of Analytical Methods in Diverse Biological and Environmental Matrices

Validated analytical methods for this compound have been successfully applied to a wide array of complex matrices, demonstrating their robustness and utility in various fields of study.

Biological Matrices: The primary application in biological matrices is for biomonitoring human exposure to the parent compound, thiabendazole. lu.senih.govfrontiersin.org Sensitive LC/MS/MS methods have been used to quantify 5-OH-TBZ in human urine, serving as a specific biomarker of exposure. lu.senih.govlu.sefrontiersin.org In a study of a general Swedish population, 52% of individuals had detectable levels of 5-OH-TBZ in their urine, showcasing the method's ability to detect environmental exposure levels. lu.senih.govlu.se Methods have also been developed for human serum to monitor the metabolite. nih.gov

In the veterinary and food safety sectors, these methods are crucial for monitoring residues in animal-derived products. hpc-standards.comsigmaaldrich.com this compound has been quantified in milk, eggs, and various animal tissues (e.g., liver, kidney) to ensure compliance with maximum residue limits (MRLs). epa.govlawdata.com.twfao.orgfao.org For example, studies have tracked the levels of thiabendazole and this compound in milk from treated dairy cows, where residues reached a plateau after a few days of treatment. fao.orgfao.org

Environmental Matrices: The presence of thiabendazole and its metabolites in the environment is a growing concern. Analytical methods have been adapted to detect this compound in various environmental compartments. It has been identified in water samples, including surface water, groundwater, and even tap water. mdpi.comresearchgate.netnih.gov A recent study investigating pesticide levels in wastewater from an agro-food industry detected this compound in 6 out of 13 samples. researchgate.net Furthermore, 5-OH-TBZ was confirmed in 100% of influent wastewater samples collected from across Europe, with a maximum concentration of 10.2 ng/L. europa.eu In a study of bioaccumulation in fish, over 80% of the accumulated residues in the viscera were identified as this compound. epa.gov

Human Biological Fluid Analysis (Serum, Urine)

The analysis of this compound in human biological fluids, particularly serum and urine, is a key component of human biomonitoring studies to evaluate exposure to Thiabendazole. frontiersin.orglu.se

In urine, this compound is often present in conjugated forms, such as glucuronide and sulfate conjugates. lu.senih.govresearchgate.net Therefore, analytical methods typically incorporate an enzymatic hydrolysis step using β-glucuronidase and sulfatase to convert the conjugated metabolites back to the free this compound form for accurate quantification. lu.senih.govresearchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the determination of this compound in human urine due to its high sensitivity and selectivity. lu.selu.senih.govresearchgate.net Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. lu.senih.govresearchgate.net These methods have achieved low limits of detection (LOD) and quantification (LOQ), enabling the measurement of this compound even in environmentally exposed populations. lu.senih.govresearchgate.net For instance, one LC-MS/MS method reported an LOD of 0.05 ng/mL and an LOQ of 0.13 ng/mL in human urine. lu.senih.govresearchgate.net

For serum analysis, high-performance liquid chromatography (HPLC) with fluorescence detection is a well-established method for the simultaneous determination of Thiabendazole and unconjugated this compound. nih.gov A key advantage of this method is its simple sample pretreatment, which often only requires protein precipitation with a solvent like acetonitrile. nih.gov This HPLC method has demonstrated detection limits of 0.1 µg/mL for Thiabendazole and 0.4 µg/mL for this compound in serum. nih.gov

Table 1: Analytical Methods for this compound in Human Biological Fluids

| Matrix | Analytical Technique | Sample Preparation | Key Findings |

|---|---|---|---|

| Urine | LC-MS/MS | Enzymatic hydrolysis, Solid-Phase Extraction (SPE) | LOD: 0.05 ng/mL; LOQ: 0.13 ng/mL. Enables detection in environmentally exposed populations. lu.senih.govresearchgate.net |

| Serum | HPLC with Fluorescence Detection | Protein precipitation | LOD: 0.4 µg/mL for this compound. Allows for simultaneous determination of Thiabendazole. nih.gov |

Animal Tissue and Fluid Analysis (Meat, Liver, Kidney, Milk, Eggs)

The determination of this compound residues in animal-derived food products is essential for ensuring food safety and compliance with maximum residue limits (MRLs).

Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques for the simultaneous determination of Thiabendazole and this compound in various animal tissues, including meat (muscle), liver, and kidney. nih.govnih.gov Sample preparation typically involves homogenization of the tissue in a buffer, followed by extraction with an organic solvent like ethyl acetate (B1210297) and a clean-up step using solid-phase extraction (SPE). nih.gov Validation studies have shown good recoveries and precision for these methods. For example, in bovine muscle, liver, and kidney, recoveries for this compound ranged from 70-85%. nih.gov A collaborative study of a liquid chromatographic method for several benzimidazoles, including this compound, was conducted for beef liver and muscle. oup.com

In milk, the analysis is complicated by the presence of the sulfate conjugate of this compound as a major residue component. fao.org Therefore, analytical methods for milk often include steps to determine both the parent compound and its conjugated metabolite. nih.gov LC-MS/MS methods have been validated for the analysis of Thiabendazole, this compound, and its sulfate conjugates in milk, with a limit of quantification (LOQ) of 0.01 mg/kg for each analyte. nih.gov

For eggs, HPLC with fluorescence detection has been utilized to determine residues of Thiabendazole and this compound. epa.gov Studies have shown that the major metabolite found in eggs is this compound. researchgate.net Analytical methods have been validated with LOQs of 0.05 ppm for each analyte in eggs. epa.gov

Table 2: Analytical Methods for this compound in Animal Tissues and Fluids

| Matrix | Analytical Technique | Sample Preparation | Key Findings & Residue Definitions |

|---|---|---|---|

| Meat (Muscle), Liver, Kidney | LC-MS, LC-MS/MS | Homogenization, Solvent Extraction, SPE | Recoveries for this compound: 70-85%. nih.gov Residue definition for enforcement: sum of Thiabendazole and this compound. nih.gov |

| Milk | LC-MS/MS | - | LOQ: 0.01 mg/kg for each analyte. nih.gov Residue definition for enforcement: sum of Thiabendazole, this compound, and its sulfate conjugate. nih.govfao.org |

| Eggs | HPLC with Fluorescence Detection | - | LOQ: 0.05 ppm for each analyte. epa.gov Residue definition for enforcement: sum of Thiabendazole and this compound. nih.gov |

Environmental Sample Analysis (Wastewater)

Wastewater-based epidemiology (WBE) has emerged as a valuable tool for assessing human exposure to various chemicals, including pesticides, at a community level. europa.eueuropa.eu The analysis of this compound in wastewater provides insights into the collective exposure of a population to Thiabendazole. europa.eueuropa.eu

A rapid and sensitive analytical methodology for the quantitative determination of Thiabendazole and its biomarker, this compound, in influent wastewater has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). europa.eueuropa.eu This direct injection method allows for the analysis of wastewater samples with minimal sample preparation. europa.eueuropa.eu

In a study analyzing influent wastewater samples from across Europe, this compound was detected in 100% of the samples, with a maximum concentration of 10.2 ng/L. europa.eueuropa.eu Another study investigating pesticide residues in wastewater from an agro-food industry also detected the hydroxylated derivative this compound in a significant portion of the samples. researchgate.net

Table 3: Analytical Method for this compound in Environmental Samples

| Matrix | Analytical Technique | Key Findings |

|---|---|---|

| Wastewater | LC-MS/MS | Detected in 100% of influent wastewater samples in a European study. europa.eueuropa.eu Maximum concentration observed: 10.2 ng/L. europa.eueuropa.eu |

This compound as a Biomarker of Thiabendazole Exposure

This compound is widely recognized and utilized as a specific biomarker of exposure to the parent compound, Thiabendazole. lu.senih.govresearchgate.netmedchemexpress.comchemsrc.com Following exposure, Thiabendazole is metabolized in the body, primarily through hydroxylation, to form this compound. nih.govnih.gov This metabolite is then excreted, mainly in the urine, largely as glucuronide and sulfate conjugates. lu.senih.govresearchgate.netmdpi.com

The measurement of this compound in human urine provides a reliable indication of recent exposure to Thiabendazole, whether through occupational, dietary, or other environmental sources. lu.senih.govresearchgate.net Human experimental studies have demonstrated a clear relationship between Thiabendazole administration and the subsequent excretion of this compound in urine. lu.senih.govresearchgate.net These studies have also provided valuable data on the toxicokinetics of Thiabendazole, including its elimination half-life. lu.senih.govresearchgate.net

Environmental Fate and Ecological Impact of 5 Hydroxythiabendazole

Formation and Persistence as a Degradation Product in Soil Environments

5-Hydroxythiabendazole is a recognized metabolite of the fungicide thiabendazole (B1682256), formed in soil environments primarily through microbial action under aerobic conditions. fao.orgepa.gov However, it is considered a minor degradation product. epa.gov Studies on the aerobic soil metabolism of thiabendazole have shown that it degrades very slowly, with reported half-lives ranging from 688 to 737 days. fao.orgepa.gov In these studies, the formation of this compound is minimal, accounting for less than 0.5% of the applied thiabendazole. fao.orgepa.gov

Despite its low formation rate, the persistence of the parent compound, thiabendazole, ensures a potential for the long-term, low-level presence of this compound in soil. epa.gov Thiabendazole exhibits strong binding to soil particles and is considered immobile, with the majority of residues remaining in the top layer of soil. fao.orgepa.gov While thiabendazole itself is photolytically stable on soil surfaces, its degradation in microbially active soil leads to the slow formation of this compound and other products like benzimidazole (B57391). fao.org

An interesting aspect of its environmental fate is its subsequent uptake by plants. Since this compound is identified as a soil degradation product and not a plant metabolite, its presence in crops is attributed to its formation in the soil followed by absorption by the plant's root system. fao.orgfao.org For instance, lower levels of this compound have been observed in crops like immature lettuce and wheat forage grown in treated soil. fao.org

Aquatic Degradation Pathways of Thiabendazole Yielding this compound (e.g., Photolysis)

In aquatic environments, the degradation of thiabendazole proceeds significantly faster than in soil, with photolysis being the primary pathway. epa.govepa.gov When exposed to sunlight in water, thiabendazole degrades rapidly. fao.org Its half-life in water under artificial sunlight has been reported as approximately 29 hours, while other studies have noted even faster degradation, with half-lives of 2.4 days or as rapid as 24 minutes in deionized water. fao.orgepa.govepa.gov

This rapid photodegradation in aqueous solutions yields several products, including this compound. epa.govca.gov It is considered one of the major photodegradation products alongside benzimidazole, benzimidazole-2-carboxylic acid, and benzimidazole-2-carboxamide. epa.govca.gov In contrast to its behavior in water, thiabendazole is stable against hydrolysis at various pH levels (3, 6, and 9). epa.govepa.gov The process of photolysis involves the breakdown of the thiabendazole molecule by light, leading to the formation of these more polar transformation products. fao.org The thiazole (B1198619) ring of the thiabendazole molecule is particularly susceptible to cleavage, which results in the formation of various benzimidazole-related compounds. researchgate.net